molecular formula C8H9BrFN B6602028 3-bromo-5-(2-fluoropropan-2-yl)pyridine CAS No. 2090369-99-4

3-bromo-5-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6602028
CAS No.: 2090369-99-4
M. Wt: 218.07 g/mol
InChI Key: YAHUPKZLURGYSV-UHFFFAOYSA-N
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Description

3-bromo-5-(2-fluoropropan-2-yl)pyridine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 2-fluoropropan-2-yl group at the fifth position of the pyridine ring .

Preparation Methods

The synthesis of 3-bromo-5-(2-fluoropropan-2-yl)pyridine typically involves the bromination of 5-(2-fluoropropan-2-yl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis .

Chemical Reactions Analysis

3-bromo-5-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-5-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

3-bromo-5-(2-fluoropropan-2-yl)pyridine can be compared with other similar compounds, such as:

  • 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 4-bromo-2-(2-fluoropropan-2-yl)pyridine

These compounds share structural similarities but differ in the position and nature of substituents on the pyridine ring, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

3-bromo-5-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUPKZLURGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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